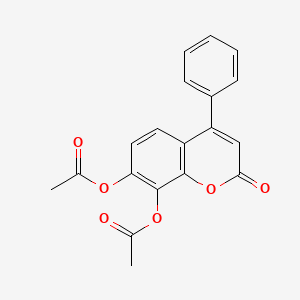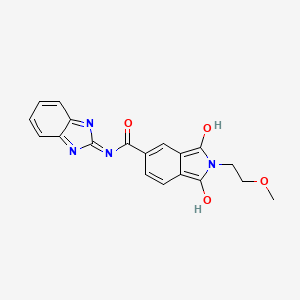
2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by various synonyms, including Diacetyl-daphnetin , Daphnetindiacetat , and 7,8-diacetoxy-chromen-2-one .
2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl-: is a chemical compound with the following properties:
Preparation Methods
- The synthesis of this compound involves acetylation of daphnetin , which is a natural coumarin found in plants.
- The synthetic route typically includes the reaction of daphnetin with acetic anhydride (ethanoic anhydride) in the presence of a Lewis acid catalyst (such as aluminum chloride or ferric chloride).
- Industrial production methods may vary, but the acetylation process remains consistent.
Chemical Reactions Analysis
- Common reagents include acetic anhydride, acetyl chloride, and oxidizing agents.
2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl-: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a model compound for studying acetylation reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its pharmacological effects, although research is ongoing.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular enzymes or receptors due to its acetyl groups.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- While there are related coumarins, the unique feature of this compound lies in its bis(acetyloxy) substitution pattern.
- Similar compounds include daphnetin (without acetylation) and other acetylated coumarins.
Remember that this compound’s detailed biological effects and applications may require further investigation.
Properties
CAS No. |
24258-37-5 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(8-acetyloxy-2-oxo-4-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H14O6/c1-11(20)23-16-9-8-14-15(13-6-4-3-5-7-13)10-17(22)25-18(14)19(16)24-12(2)21/h3-10H,1-2H3 |
InChI Key |
VDUFUJLCMJJEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11024724.png)


![1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11024743.png)
![methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11024747.png)
![1-(4-fluorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024755.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11024760.png)
![N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11024768.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024772.png)

![3-{2-[4-(2-Methoxyphenyl)piperazino]-6-oxo-1,6-dihydro-4-pyrimidinyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11024784.png)
![4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024792.png)
![1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11024800.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11024809.png)
